molecular formula C18H12FN3O2 B7712571 3-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL

3-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL

Cat. No.: B7712571
M. Wt: 321.3 g/mol
InChI Key: ODGVZKFDRHNIHB-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol is a complex organic compound that features a quinoline core substituted with a fluorophenyl oxadiazole moiety

Future Directions

The future directions for the study of this compound could include further synthesis and characterization, determination of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The quinoline core can be synthesized via the Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various quinoline derivatives.

Scientific Research Applications

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-YL]-7-Methylquinolin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-YL]benzoic acid
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-YL]-7-Methylquinolin-2-ol is unique due to its specific combination of a quinoline core with a fluorophenyl oxadiazole moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-2-3-12-9-14(17(23)20-15(12)8-10)16-21-18(24-22-16)11-4-6-13(19)7-5-11/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGVZKFDRHNIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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